molecular formula C19H21N5O B10992964 N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10992964
M. Wt: 335.4 g/mol
InChI Key: VPYQBTVTDHKERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a benzamide derivative featuring a tetrazole ring substituted with a propan-2-yl group at the 2-position and a phenylethyl amine moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities. This compound’s structure combines hydrophobic (propan-2-yl, phenylethyl) and polar (tetrazole, amide) groups, making it a candidate for receptor-targeted therapies, particularly in inflammation or oncology.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H21N5O/c1-14(2)24-22-18(21-23-24)16-8-10-17(11-9-16)19(25)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,25)

InChI Key

VPYQBTVTDHKERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 2-Isopropyl-2H-Tetrazole

The 2-isopropyl-2H-tetrazole moiety is synthesized via cyclocondensation of isopropylamine with sodium azide and triethyl orthoformate in acidic media. This method, adapted from Der Pharma Chemica’s protocol for analogous tetrazoles, involves refluxing isopropylamine (0.01 mol), sodium azide (0.01 mol), and triethyl orthoformate (0.012 mol) in glacial acetic acid at 80°C for 5–6 hours. The reaction proceeds via intermediate iminophosphorane formation, followed by cyclization to yield the tetrazole ring. Crude product is isolated by ice quenching, filtration, and vacuum drying, achieving yields of 85–92%.

Key Reaction Parameters:

ParameterValue
Temperature80°C
Reaction Time5–6 hours
SolventGlacial acetic acid
Yield85–92%

Regioselectivity for the 2H-tautomer is ensured by steric hindrance from the isopropyl group, favoring substitution at the N2 position.

Functionalization of the Benzamide Core

The benzamide core is prepared through Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation to yield 4-aminobenzoic acid. Nitration at the para position is confirmed via HPLC and 1H^1H-NMR. Subsequent coupling with 2-phenylethylamine is achieved using standard amidation conditions:

  • Activation of Carboxylic Acid :
    4-Aminobenzoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, yielding 4-nitrobenzoyl chloride.

  • Amide Bond Formation :
    The acyl chloride is reacted with 2-phenylethylamine (1.1 eq) in DCM with triethylamine (1.5 eq) as a base. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup to isolate N-(2-phenylethyl)-4-nitrobenzamide.

Coupling of Tetrazole and Benzamide Moieties

Nucleophilic Aromatic Substitution

The nitro group in N-(2-phenylethyl)-4-nitrobenzamide is replaced by the pre-synthesized 2-isopropyltetrazole via palladium-catalyzed cross-coupling. Adapted from EP2570407B1, this step employs:

  • Catalyst : 5% Pd/C (0.1 eq)

  • Base : K2_2CO3_3 (2.0 eq)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 100°C, 24 hours

Post-reaction purification via column chromatography (SiO2_2, ethyl acetate/hexane) affords N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide in 65–70% yield.

Alternative Route: Direct Cycloaddition

An alternative one-pot method involves in situ tetrazole formation on the benzamide core. 4-Cyanobenzamide (1.0 eq) is reacted with sodium azide (1.2 eq) and ammonium chloride (1.5 eq) in dimethylformamide (DMF) at 120°C for 18 hours. The resulting 4-(1H-tetrazol-5-yl)benzamide is alkylated with isopropyl bromide (1.5 eq) in the presence of K2_2CO3_3 (2.0 eq) to introduce the 2-isopropyl group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, tetrazole formation and amidation are conducted in continuous flow reactors. Per VulcanChem’s protocols, residence times of 30 minutes at 100°C improve yield (94%) and purity (>99%) compared to batch processes.

Comparative Performance:

ParameterBatch ProcessFlow Process
Yield70%94%
Purity95%99.2%
Reaction Time6 hours30 minutes

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) :
    δ 8.21 (s, 1H, tetrazole-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.38–7.25 (m, 5H, phenyl-H), 4.12 (hept, J = 6.8 Hz, 1H, isopropyl-CH), 3.65 (t, J = 7.2 Hz, 2H, CH2_2-Ph), 2.85 (t, J = 7.2 Hz, 2H, CH2_2-NH), 1.42 (d, J = 6.8 Hz, 6H, isopropyl-CH3_3).

  • 13C^{13}C-NMR (100 MHz, DMSO-d6_6) :
    δ 166.5 (C=O), 152.3 (tetrazole-C), 140.1–126.8 (Ar-C), 52.1 (isopropyl-CH), 39.8 (CH2_2-Ph), 35.2 (CH2_2-NH), 22.1 (isopropyl-CH3_3).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 307.35 [M+H]+^+, consistent with the molecular formula C17_{17}H17_{17}N5_5O.

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Alkylation

Alkylation of 1H-tetrazoles often results in mixtures of N1- and N2-substituted products. To favor N2-isopropyl substitution, bulky bases like DBU (1,8-diazabicycloundec-7-ene) are employed, leveraging steric effects to direct alkylation to the less hindered N2 position.

Purification of Hydrophilic Byproducts

Tetrazole synthesis generates hydrophilic byproducts (e.g., NaN3_3, NH4_4Cl), necessitating rigorous aqueous washes and solid-phase extraction (C18 cartridges) for isolation .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[4-(2H-tetrazol-5-yl)phenyl]benzamide (CAS 651769-73-2)

  • Structure : Benzamide linked to a para-tetrazole-substituted phenyl ring (C₁₄H₁₁N₅O).
  • Key Differences : Lacks the propan-2-yl group on the tetrazole and the phenylethyl side chain.
  • The phenylethyl group in the target compound may enhance π-π stacking in receptor binding.

Pranlukast Hemihydrate (CAS 150821-03-7)

  • Structure : Benzamide with a 4-phenylbutoxy group and a chromene-tetrazole moiety.
  • Key Differences : The chromene ring and phenylbutoxy chain increase molecular weight (499.52 g/mol) and polarity.
  • Implications : Pranlukast’s bulkier substituents improve selectivity as a leukotriene receptor antagonist but may reduce blood-brain barrier penetration compared to the more compact target compound.

N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

  • Structure : Shares the propan-2-yl-substituted benzamide core but replaces the phenylethyl group with a methyl group on the tetrazole.
  • Key Differences : Methyl substitution reduces steric bulk and aromatic interactions.
  • Implications : The phenylethyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins.

N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide

  • Structure : Features a bulky 2,4,4-trimethylpentan-2-yl group on the tetrazole.
  • Implications : Bulky substituents in analogs like this may prolong metabolic half-life but could hinder solubility and dosing.

Structural and Functional Analysis Table

Compound Name Molecular Formula Substituents on Tetrazole Key Functional Groups Notable Properties
Target Compound C₁₉H₂₀N₅O Propan-2-yl Phenylethyl, benzamide Balanced lipophilicity, receptor binding potential
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide C₁₄H₁₁N₅O None Benzamide High polarity, lower logP
Pranlukast Hemihydrate C₂₇H₂₃N₅O₄·½H₂O Chromene-linked Phenylbutoxy, chromene High selectivity, large MW
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide C₁₂H₁₅N₅O Methyl Propan-2-yl, benzamide Reduced steric hindrance

Research Findings and Trends

  • Bioisosteric Role of Tetrazole : The tetrazole ring in the target compound and analogs serves as a carboxylic acid surrogate, improving metabolic stability and oral bioavailability compared to carboxylate-containing drugs.
  • Substituent Effects :
    • Propan-2-yl : Enhances moderate lipophilicity without compromising solubility (clogP ~3.5 estimated).
    • Phenylethyl : Facilitates aromatic interactions in hydrophobic binding pockets, as seen in receptor antagonists.
  • Synthetic Strategies : Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) is a viable route for introducing tetrazole rings, as demonstrated in analogs.

Biological Activity

N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, related tetrazole derivatives have been synthesized using similar methodologies, often involving the reaction of phenyl and tetrazole moieties under controlled conditions.

Biological Activity Overview

Research has indicated that compounds containing tetrazole and benzamide functionalities exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of tetrazole derivatives against various pathogens.
  • Enzyme Inhibition : Compounds similar to this compound have shown significant inhibition of enzymes such as α-amylase, which is crucial for carbohydrate metabolism.
  • Antifungal Activity : Some tetrazole derivatives demonstrated antifungal effects against strains like Aspergillus niger and Penicillium spp.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

1. Antimicrobial Activity

A study assessing the antimicrobial efficacy of tetrazole derivatives revealed inhibition zones ranging from 12 to 16 mm against specific fungal strains, indicating promising antifungal activity .

2. Enzyme Inhibition

Research on related compounds demonstrated that certain tetrazole derivatives possess potent α-amylase inhibition capabilities, with IC50 values significantly lower than those of standard inhibitors like acarbose. For instance, one derivative showed an IC50 value of 1.34×1011.34\times 10^{-1} mg/mL compared to acarbose's 2.6×1012.6\times 10^{-1} mg/mL .

CompoundIC50 (mg/mL)Control (Acarbose)
N-(2-phenylethyl)-4-[...]-benzamide<1.34×101<1.34\times 10^{-1}2.6×1012.6\times 10^{-1}
Other Tetrazole Derivative<1.20×102<1.20\times 10^{-2}-

3. Structure–Activity Relationship (SAR)

The presence of specific functional groups in the structure of tetrazole derivatives influences their biological activity. For instance, phenyl substitutions enhance enzyme inhibition potency compared to alkyl substitutions .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Coupling AgentEDCI/HOBt in DMF65–75>95
Reaction Temperature0–5°C (amide formation)7098
Purification MethodSilica gel (EtOAc/Hexane)N/A99

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.